molecular formula C4H4Br3NS B6185251 4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide CAS No. 2624125-87-5

4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide

Cat. No. B6185251
CAS RN: 2624125-87-5
M. Wt: 337.9
InChI Key:
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Description

The compound “4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide” likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The “4-bromo” and “2-bromomethyl” indicate bromine substituents at the 4th and 2nd positions of the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, brominated compounds are often synthesized through electrophilic aromatic substitution reactions . The bromomethyl group could potentially be introduced through a free radical bromination of a methyl group .


Molecular Structure Analysis

The molecular structure would likely consist of a thiazole ring with bromine substituents. The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

Brominated organic compounds often undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile . The specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Brominated compounds are typically denser than their non-brominated counterparts due to the high atomic weight of bromine .

Mechanism of Action

The mechanism of action of a compound depends on its application. For example, in medicinal chemistry, the mechanism of action refers to how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards of a compound depend on its reactivity and toxicity. Brominated compounds can be hazardous and require careful handling .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if the compound shows promising biological activity, future studies may focus on drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide involves the reaction of 2-amino-4-bromomethylthiazole with hydrobromic acid and bromine.", "Starting Materials": [ "2-amino-4-bromomethylthiazole", "hydrobromic acid", "bromine" ], "Reaction": [ "To a solution of 2-amino-4-bromomethylthiazole in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition of bromine is complete, add hydrobromic acid dropwise with stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold water and dry in vacuum to obtain 4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide." ] }

CAS RN

2624125-87-5

Product Name

4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide

Molecular Formula

C4H4Br3NS

Molecular Weight

337.9

Purity

95

Origin of Product

United States

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